molecular formula C21H20O4 B12942771 2-Mesityl-2-oxoethyl 2H-chromene-3-carboxylate

2-Mesityl-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12942771
M. Wt: 336.4 g/mol
InChI Key: QLFARHNPPQKPAI-UHFFFAOYSA-N
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Description

2-Mesityl-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a mesityl group, an oxoethyl group, and a chromene carboxylate moiety, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mesityl-2-oxoethyl 2H-chromene-3-carboxylate typically involves the condensation of mesityl oxide with 2H-chromene-3-carboxylic acid under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxoethyl group. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Mesityl-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Mesityl-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Mesityl-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, while its anti-cancer properties could be due to the induction of apoptosis in cancer cells. The compound’s ability to interact with nucleic acids and proteins also plays a crucial role in its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • 2-Amino-3-(pyridin-2-yl)propionic acid
  • Coumarin-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-Mesityl-2-oxoethyl 2H-chromene-3-carboxylate stands out due to the presence of the mesityl group, which imparts unique steric and electronic propertiesAdditionally, the combination of the oxoethyl and chromene carboxylate moieties enhances its biological activity and makes it a valuable compound for medicinal chemistry .

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

[2-oxo-2-(2,4,6-trimethylphenyl)ethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C21H20O4/c1-13-8-14(2)20(15(3)9-13)18(22)12-25-21(23)17-10-16-6-4-5-7-19(16)24-11-17/h4-10H,11-12H2,1-3H3

InChI Key

QLFARHNPPQKPAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2)C

Origin of Product

United States

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